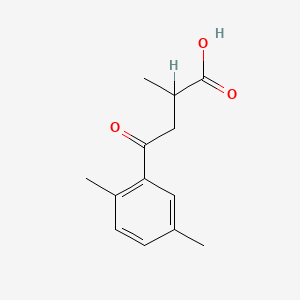
4-(2,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of a benzene ring attached to a butanoic acid chain, which is further substituted with methyl groups and an oxo group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring in benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Scientific Research Applications
Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- can be compared with other similar compounds such as:
- Benzenebutanoic acid, 2,5-dimethyl-
- Benzenebutanoic acid, γ-oxo-, methyl ester
Uniqueness: The presence of the α,2,5-trimethyl-γ-oxo- substitution pattern in benzenebutanoic acid, α,2,5-trimethyl-γ-oxo- imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
16206-40-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-4-5-9(2)11(6-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16) |
InChI Key |
YZVXEXSBDIMRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















